molecular formula C15H20N4O2 B5354875 N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-morpholinecarboxamide hydrochloride

N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-morpholinecarboxamide hydrochloride

Katalognummer: B5354875
Molekulargewicht: 288.34 g/mol
InChI-Schlüssel: JZNQZLPLTBQLNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-morpholinecarboxamide hydrochloride, also known as MI-773, is a small molecule inhibitor that has been developed to target the MDM2-p53 interaction. This interaction plays a crucial role in the regulation of the p53 tumor suppressor protein, which is often mutated or inactivated in cancer cells. MI-773 has shown promising results in preclinical studies as a potential treatment for various types of cancer.

Wirkmechanismus

N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-morpholinecarboxamide hydrochloride binds to the hydrophobic pocket of MDM2, preventing its interaction with p53. This leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to induce DNA damage and inhibit DNA repair pathways, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. It has also been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. This compound has been shown to induce apoptosis in cancer cells, as well as inhibit tumor growth and metastasis in preclinical models.

Vorteile Und Einschränkungen Für Laborexperimente

N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-morpholinecarboxamide hydrochloride has several advantages as a research tool, including its specificity for the MDM2-p53 interaction and its ability to activate the p53 pathway in cancer cells. However, it is important to note that this compound is still in the preclinical stage of development and has not yet been tested in clinical trials. Additionally, this compound may have off-target effects that could complicate data interpretation in lab experiments.

Zukünftige Richtungen

There are several potential future directions for research on N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-morpholinecarboxamide hydrochloride. One area of interest is the development of combination therapies that target multiple pathways in cancer cells. Another potential direction is the investigation of this compound in combination with immunotherapy, as p53 activation has been shown to enhance the anti-tumor immune response. Finally, further studies are needed to determine the safety and efficacy of this compound in clinical trials, with the ultimate goal of developing it as a novel anti-cancer therapy.

Synthesemethoden

The synthesis of N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-morpholinecarboxamide hydrochloride involves several steps, starting with the reaction of 1,5-dimethyl-1H-indazole with formaldehyde to form a key intermediate. This intermediate is then reacted with morpholine and chloroacetyl chloride to form the final product, which is purified and isolated as the hydrochloride salt.

Wissenschaftliche Forschungsanwendungen

N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-morpholinecarboxamide hydrochloride has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. It has been shown to inhibit the MDM2-p53 interaction, leading to the activation of the p53 pathway and subsequent cell cycle arrest and apoptosis in cancer cells. This compound has demonstrated efficacy against a wide range of cancer types, including breast, lung, colon, and pancreatic cancer.

Eigenschaften

IUPAC Name

N-[(1,5-dimethylindazol-3-yl)methyl]morpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-10-3-4-13-11(7-10)12(18-19(13)2)8-17-15(20)14-9-16-5-6-21-14/h3-4,7,14,16H,5-6,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNQZLPLTBQLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(N=C2CNC(=O)C3CNCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.